molecular formula C23H28N2O4S B2891596 (4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone CAS No. 2034422-91-6

(4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2891596
CAS RN: 2034422-91-6
M. Wt: 428.55
InChI Key: YHSNRHSEURHWGO-UHFFFAOYSA-N
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Description

The compound “(4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpiperidines, which consist of a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide. The mixture was stirred for 4 hours at 40°C until the reaction was completed. The mixture was then diluted with brine and extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The title compound was separated by silica-gel column chromatography .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallographic techniques. For instance, the crystal structure of a related compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, was determined to be monoclinic, with a space group of P21/c. The unit cell dimensions were a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)° .

Scientific Research Applications

Synthesis Techniques

  • Double Reduction of Cyclic Sulfonamides : Research by Evans (2007) highlights the synthesis of related compounds through the double reduction of cyclic sulfonamide precursors. This process includes the reductive ring-opening of cyclic aryl sulfonamides, useful in constructing molecules where the aryl sulfonyl moiety serves as both an N-protecting group and an aryl donor (Evans, 2007).

Biological and Pharmacological Activities

  • Antiestrogenic Activity : A study by Jones et al. (1979) synthesized a compound closely related to our molecule of interest, demonstrating potent antiestrogenic activity in rats and mice. This suggests potential applications in the study of estrogen-related biological processes (Jones et al., 1979).
  • Herbicidal and Insecticidal Activities : Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives, including ones with an arylsulfonyl group, showing favorable herbicidal and insecticidal activities. This indicates potential agricultural applications (Wang et al., 2015).
  • Antimicrobial Activity : Mallesha and Mohana (2014) synthesized derivatives involving 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, demonstrating good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Molecular and Structural Studies

  • Crystal Structure Analysis : Karthik et al. (2021) analyzed the crystal structure of a related compound, revealing insights into molecular interactions and stability. Such studies are crucial for understanding the physical and chemical properties of these compounds (Karthik et al., 2021).

Potential Therapeutic Applications

  • Selective Estrogen Receptor Modulators : Palkowitz et al. (1997) discovered a compound similar to the one , demonstrating it as a novel selective estrogen receptor modulator (SERM). This suggests potential therapeutic applications in conditions like breast cancer (Palkowitz et al., 1997).

Mechanism of Action

Mode of Action

Its structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other known compounds, it might be involved in pathways related to cell signaling, protein synthesis, or metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy. Interactions with other molecules could either inhibit or enhance the compound’s activity .

properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-29-20-11-14-25(17-20)19-9-7-18(8-10-19)23(26)24-15-12-22(13-16-24)30(27,28)21-5-3-2-4-6-21/h2-10,20,22H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSNRHSEURHWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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